molecular formula C10H14FN3O4 B12864175 3'-Deoxy-3'-fluoro-5-methylcytidine

3'-Deoxy-3'-fluoro-5-methylcytidine

Cat. No.: B12864175
M. Wt: 259.23 g/mol
InChI Key: WYYUIWUEHOLORF-JXOAFFINSA-N
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Preparation Methods

The synthesis of 3’-Deoxy-3’-fluoro-5-methylcytidine involves several steps. The synthetic route typically includes the fluorination of a precursor nucleoside, followed by methylation at the 5-position of the pyrimidine ring . The reaction conditions often require specific reagents and catalysts to achieve the desired modifications. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

3’-Deoxy-3’-fluoro-5-methylcytidine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized derivatives, while substitution reactions can result in various substituted nucleoside analogs .

Scientific Research Applications

3’-Deoxy-3’-fluoro-5-methylcytidine has several scientific research applications:

Properties

Molecular Formula

C10H14FN3O4

Molecular Weight

259.23 g/mol

IUPAC Name

4-amino-1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one

InChI

InChI=1S/C10H14FN3O4/c1-4-2-14(10(17)13-8(4)12)9-7(16)6(11)5(3-15)18-9/h2,5-7,9,15-16H,3H2,1H3,(H2,12,13,17)/t5-,6-,7-,9-/m1/s1

InChI Key

WYYUIWUEHOLORF-JXOAFFINSA-N

Isomeric SMILES

CC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)F)O

Canonical SMILES

CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)F)O

Origin of Product

United States

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